TrkB-IN-1

Oral bioavailability Pharmacokinetics Prodrug optimization

Select TrkB-IN-1 (prodrug R13) for reliable oral TrkB activation in vivo. This bis-carbamate prodrug overcomes the rapid Phase II metabolism of 7,8-DHF, delivering validated brain exposure and sustained signaling in AD models. Ideal for chronic CNS studies requiring stable, oral TrkB agonism where 7,8-DHF's poor bioavailability precludes robust investigation. High-purity research compound for neurotrophin, synaptic plasticity, and bone metabolism research.

Molecular Formula C19H16N2O6
Molecular Weight 368.3 g/mol
CAS No. 1609067-49-3
Cat. No. B12381676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrkB-IN-1
CAS1609067-49-3
Molecular FormulaC19H16N2O6
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)NC
InChIInChI=1S/C19H16N2O6/c1-20-18(23)26-14-9-8-12-13(22)10-15(11-6-4-3-5-7-11)25-16(12)17(14)27-19(24)21-2/h3-10H,1-2H3,(H,20,23)(H,21,24)
InChIKeyNWWRHMSYZTWUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one (CAS 1609067-49-3): Compound Class and Procurement-Relevant Identity


7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one (CAS 1609067-49-3), also designated as TrkB-IN-1 or prodrug R13, is a synthetic flavonoid derivative and carbamate-based prodrug of 7,8-dihydroxyflavone (7,8-DHF) [1]. The compound belongs to the benzopyran-4-one structural class and functions as an orally active tropomyosin receptor kinase B (TrkB) agonist. Its molecular formula is C19H16N2O6 with a molecular weight of 368.34 g/mol . The compound is registered with FDA UNII OGG19T0LU2 and PubChem CID 90117609, with documented use in Alzheimer's disease research and TrkB signaling pathway investigation [2].

Why 7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one Cannot Be Simply Substituted with Generic TrkB Agonists


The parent compound 7,8-dihydroxyflavone (7,8-DHF) exhibits only modest oral bioavailability and a suboptimal pharmacokinetic profile, limiting its translational utility despite potent TrkB agonist activity [1]. The catechol moiety of 7,8-DHF is susceptible to rapid Phase II metabolism via glucuronidation and sulfation, resulting in poor systemic and brain exposure following oral administration. The bis-carbamate prodrug design of this compound specifically addresses these liabilities by protecting the 7- and 8-position hydroxyl groups, enabling favorable absorption and subsequent bioactivation to release the active 7,8-DHF in vivo [2]. Generic substitution with unmodified 7,8-DHF or other structurally distinct TrkB modulators (e.g., LM22A-4) would not reproduce the differentiated pharmacokinetic performance or the validated in vivo efficacy profile demonstrated in the 5XFAD Alzheimer's disease mouse model [3].

Quantitative Differentiation Evidence for 7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one Relative to Comparators


Oral Bioavailability Improvement vs. Parent 7,8-DHF

The prodrug R13 demonstrates substantially enhanced oral bioavailability relative to the parent compound 7,8-DHF. Following oral gavage administration at 36 mg/kg in mice, R13 exhibited approximately 10.5% oral bioavailability, whereas 7,8-DHF has been characterized as possessing only modest oral bioavailability that limits its preclinical utility [1]. This improvement is attributed to the carbamate prodrug strategy that protects the catechol hydroxyl groups from rapid first-pass metabolism and Phase II conjugation [2].

Oral bioavailability Pharmacokinetics Prodrug optimization

Brain Exposure Enhancement vs. Parent 7,8-DHF

R13 significantly increases brain exposure of the active moiety 7,8-DHF following oral administration. In the 5XFAD Alzheimer's disease mouse model, R13 demonstrated increased brain exposure of 7,8-DHF compared to direct oral administration of 7,8-DHF itself [1]. The carbamate prodrug design facilitates improved absorption and subsequent bioactivation, leading to elevated CNS concentrations of the TrkB-activating metabolite [2].

Brain exposure CNS penetration Blood-brain barrier

Plasma Half-Life Extension vs. 7,8-DHF Following Oral Dosing

R13 demonstrates an extended plasma half-life relative to the unmodified parent compound. Following oral gavage administration at 36 mg/kg, R13 exhibited a terminal elimination half-life (T1/2) of 3.66 hours, with a Cmax of 129 ng/mL and Tmax of 0.5 hours [1]. In contrast, 7,8-DHF is characterized by a moderate pharmacokinetic profile with shorter plasma residence time due to rapid metabolic clearance of the unprotected catechol moiety [2].

Plasma half-life Pharmacokinetics ADME

Metabolic Stability Advantage Conferred by Bis-Carbamate Prodrug Design

The bis-carbamate modification at the 7- and 8-positions of the flavone scaffold protects the catechol hydroxyl groups from rapid Phase II conjugation (glucuronidation and sulfation), which is the primary metabolic liability of 7,8-DHF [1]. Among a large panel of synthesized 7,8-DHF derivatives incorporating ester or carbamate modifications, the carbamate-based prodrug R13 was identified as the optimal candidate based on in vitro absorption, distribution, metabolism, and excretion (ADME) assays combined with in vivo PK studies [2]. The aryl carbamate moiety (Aryl-OCO-NHAlkyl) provides an intermediate metabolic stability profile that balances protection during absorption with controlled bioactivation to release active 7,8-DHF in vivo [3].

Metabolic stability Carbamate prodrug Phase II metabolism

Validated In Vivo Efficacy in 5XFAD Alzheimer's Disease Mouse Model

R13 demonstrates dose-dependent reversal of cognitive deficits in the 5XFAD transgenic mouse model of Alzheimer's disease, a validated preclinical system for evaluating AD therapeutics [1]. Chronic oral administration of R13 (7.25, 21.8, and 43.6 mg/kg; 3 months) activated TrkB signaling in the hippocampus in a dose-dependent manner, as evidenced by increased ratios of p-TrkB/TrkB, p-Akt/Akt, and p-ERK/ERK [2]. Furthermore, R13 treatment prevented Aβ deposition, inhibited pathological cleavage of APP and Tau by asparagine endopeptidase (AEP), inhibited hippocampal synapse loss, and ameliorated memory deficits [3].

Alzheimer's disease 5XFAD model Cognitive deficit reversal

Expanded Indication Potential Beyond Alzheimer's Disease

Beyond its primary characterization in Alzheimer's disease, R13 has demonstrated efficacy in additional disease models, expanding its research utility relative to single-indication TrkB modulators. In a Nature Communications study, R13 prevented bone loss by inhibiting asparagine endopeptidase (AEP) and increasing osteoprotegerin (OPG), with 7,8-DHF released from R13 activating TrkB and its downstream effector CREB to augment OPG expression [1]. Additionally, oral R13 treatment promoted enhanced axon regeneration following peripheral nerve injury [2]. This cross-indication validation distinguishes R13 from compounds whose utility is confined to a single disease area.

Bone formation Osteoporosis Peripheral nerve regeneration

Procurement-Relevant Application Scenarios for 7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one


Alzheimer's Disease Research Requiring Orally Bioavailable TrkB Agonist

This compound is optimally suited for preclinical Alzheimer's disease studies requiring chronic oral administration of a TrkB agonist. The validated efficacy in the 5XFAD mouse model—including dose-dependent TrkB signaling activation, Aβ deposition prevention, and cognitive deficit reversal [1]—establishes R13 as the preferred tool compound for AD research programs where 7,8-DHF's poor oral bioavailability precludes robust in vivo investigation. The favorable PK profile (T1/2 = 3.66 h, Cmax = 129 ng/mL following 36 mg/kg oral dose) supports chronic dosing regimens [2].

TrkB Signaling Pathway Investigation with CNS-Relevant Pharmacokinetics

R13 is indicated for neuroscience research requiring sustained TrkB receptor activation in the central nervous system. The compound's ability to increase brain exposure of active 7,8-DHF and activate downstream TrkB signaling cascades (p-TrkB/TrkB, p-Akt/Akt, p-ERK/ERK) in the hippocampus [1] makes it valuable for studies of synaptic plasticity, neuroprotection, and neurotrophin signaling. Researchers investigating BDNF-TrkB axis biology will benefit from the compound's oral activity and validated CNS target engagement.

Bone Metabolism and Osteoporosis Research Utilizing TrkB-OPG Axis

Based on demonstrated efficacy in preventing ovariectomy-induced bone loss via AEP inhibition and OPG augmentation [1], R13 is appropriate for bone biology research programs exploring the intersection of neurotrophin signaling and bone metabolism. The compound's ability to activate TrkB-CREB signaling and upregulate osteoprotegerin provides a mechanistically distinct approach for investigating bone formation and osteoclastogenesis. This application expands procurement justification beyond neuroscience-focused laboratories.

Peripheral Nerve Regeneration Studies

R13 has demonstrated efficacy in promoting enhanced axon regeneration following peripheral nerve injury upon oral administration [1]. This validated performance supports its use in peripheral nerve injury models and neuroregeneration research. The oral route of administration offers practical advantages over locally administered neurotrophic factors or injectable TrkB modulators in longitudinal regeneration studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TrkB-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.